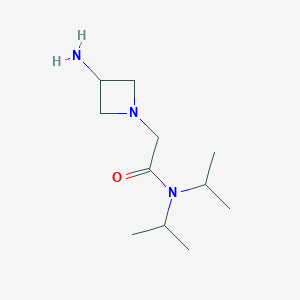![molecular formula C12H18ClNO B1487997 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219960-79-8](/img/structure/B1487997.png)
3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a methylphenoxy group. The exact 3D structure is not available in the search results.Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are known to participate in various chemical reactions. They are often used as intermediates in the synthesis of other compounds .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Exposure Assessment
One study focused on environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in children, revealing widespread chronic exposure. This research underscores the importance of understanding the extent of environmental exposure to neurotoxic insecticides, particularly in vulnerable populations like preschool children (Babina et al., 2012).
Toxicology and Human Health
In the field of toxicology, a study evaluated exposure biomarkers from percutaneous absorption of N-methyl-2-pyrrolidone (NMP), a chemical structurally related to the compound . This research aimed to assess biomarkers of exposure to NMP, investigating differences in toxicokinetics between genders and different formulations, contributing valuable insights into occupational health and safety (Akesson et al., 2004).
Pharmacokinetics and Metabolism
Exploring pharmacokinetics and metabolism, research on NK433 (lanperisone hydrochloride), which shares a similar pyrrolidine structure, provided insights into its effects on spinal reflexes. Such studies are crucial for understanding the pharmacodynamic properties of new centrally acting muscle relaxants and their potential therapeutic applications (Sakitama et al., 1997).
Analytical Chemistry and Substance Identification
Another research aspect involves the analytical identification and characterization of substances in toxicological contexts, such as identifying new psychoactive substances (NPS) in forensic cases. This application is vital for the accurate detection and analysis of substances in clinical and forensic toxicology (Ameline et al., 2019).
Zukünftige Richtungen
While specific future directions for 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride are not mentioned in the search results, pyrrolidine derivatives are of significant interest in various fields of research and industry. They are often used as intermediates in the synthesis of other compounds and have shown a wide range of biological activities , suggesting potential for further exploration and development.
Wirkmechanismus
Biochemical Pathways
Pyrrolidine alkaloids can affect numerous biochemical pathways. Some pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Eigenschaften
IUPAC Name |
3-[(2-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-12(10)14-9-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJFECQMCCVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)





![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)



